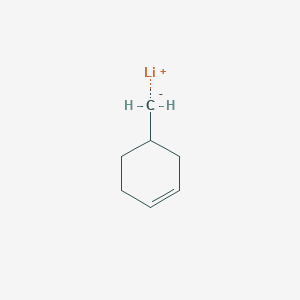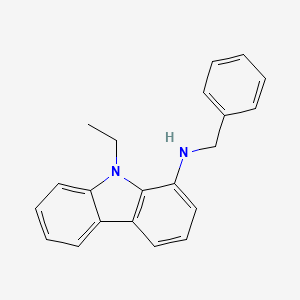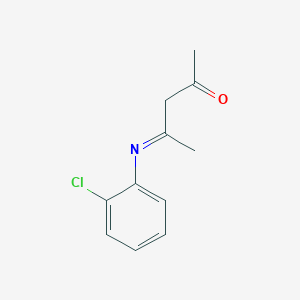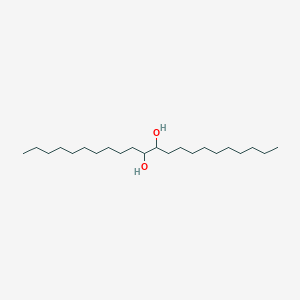
10-(4-Chlorophenyl)phenanthren-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-Chlorophenyl)phenanthren-9-OL is an aromatic compound that belongs to the class of phenanthrenes It is characterized by the presence of a phenanthrene backbone with a hydroxyl group at the 9th position and a 4-chlorophenyl group attached to the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorophenyl)phenanthren-9-OL typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and 4-chlorobenzene as the primary starting materials.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out using aluminum chloride as a catalyst and an appropriate solvent such as dichloromethane.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group at the 9th position. This step can be achieved using reagents such as hydrogen peroxide or a hydroxylating agent under controlled conditions.
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-Chlorophenyl)phenanthren-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone or quinone derivative using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as dihydro derivatives, using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The 4-chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Ketone or quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
10-(4-Chlorophenyl)phenanthren-9-OL has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the development of materials with specific properties, such as dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10-(4-Chlorophenyl)phenanthren-9-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 9th position and the 4-chlorophenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenanthrenol: Similar structure with a hydroxyl group at the 9th position but lacks the 4-chlorophenyl group.
Phenanthrene: The parent compound without any substituents.
4-Chlorophenyl derivatives: Compounds with a 4-chlorophenyl group attached to different aromatic backbones.
Uniqueness
10-(4-Chlorophenyl)phenanthren-9-OL is unique due to the presence of both the hydroxyl group and the 4-chlorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and provides versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
110210-89-4 |
|---|---|
Molekularformel |
C20H13ClO |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
10-(4-chlorophenyl)phenanthren-9-ol |
InChI |
InChI=1S/C20H13ClO/c21-14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)22/h1-12,22H |
InChI-Schlüssel |
XAEVQJSFODXQDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=CC=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)
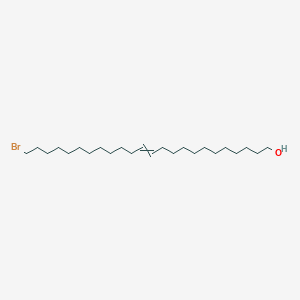
![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
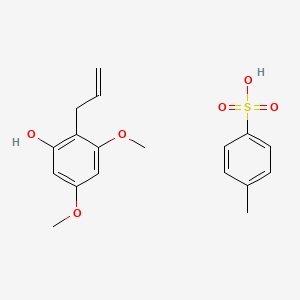
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)


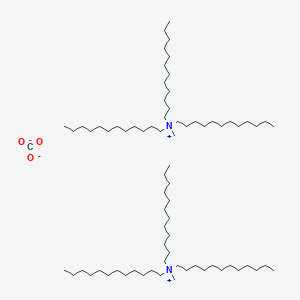
![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
